molecular formula C18H17N3O4S B2599457 5-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 899960-61-3

5-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione

Cat. No. B2599457
CAS RN: 899960-61-3
M. Wt: 371.41
InChI Key: HVHDWCGZBFAEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C18H17N3O4S and its molecular weight is 371.41. The purity is usually 95%.
BenchChem offers high-quality 5-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Research

This compound has shown potential in anticancer research due to its unique structure, which may inhibit the proliferation of cancer cells. The presence of the pyrido[2,3-d]pyrimidine core is significant as it is known to interact with various biological targets, potentially leading to the development of new anticancer agents .

Antimicrobial Activity

Research has indicated that this compound could possess antimicrobial properties. The sulfanyl group in its structure is known to enhance the antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents .

Enzyme Inhibition Studies

The compound’s structure suggests it could be a potent inhibitor of certain enzymes. Enzyme inhibition is a crucial area of research for developing treatments for various diseases, including metabolic disorders and infections .

Anti-inflammatory Applications

Due to its potential to modulate inflammatory pathways, this compound is being studied for its anti-inflammatory properties. It could be used to develop new treatments for inflammatory diseases such as arthritis and inflammatory bowel disease .

Neuroprotective Effects

There is ongoing research into the neuroprotective effects of this compound. Its ability to cross the blood-brain barrier and interact with neural pathways makes it a promising candidate for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antioxidant Properties

The compound may exhibit antioxidant properties, which are essential for protecting cells from oxidative stress. This application is particularly relevant in the context of aging and chronic diseases where oxidative damage is a significant factor .

Drug Delivery Systems

The unique chemical structure of this compound makes it suitable for use in drug delivery systems. It can be modified to improve the delivery and efficacy of other therapeutic agents, enhancing their bioavailability and targeting specific tissues .

Photodynamic Therapy

Research is exploring the use of this compound in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. Its structural properties may allow it to act as an effective photosensitizer in PDT .

properties

IUPAC Name

5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-20-16-15(17(23)21(2)18(20)24)14(8-9-19-16)26-10-13(22)11-4-6-12(25-3)7-5-11/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHDWCGZBFAEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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